Cas no 269726-84-3 (Fmoc-(R)-3-amino-4-(3-cyanophenyl)-butyric Acid)

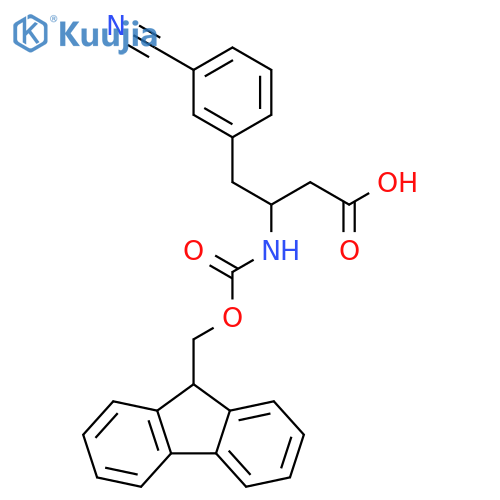

269726-84-3 structure

商品名:Fmoc-(R)-3-amino-4-(3-cyanophenyl)-butyric Acid

CAS番号:269726-84-3

MF:C26H22N2O4

メガワット:426.463886737823

MDL:MFCD01860979

CID:254132

PubChem ID:7009832

Fmoc-(R)-3-amino-4-(3-cyanophenyl)-butyric Acid 化学的及び物理的性質

名前と識別子

-

- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid

- Fmoc-(R)-3-Amino-4-(3-cyano-phenyl)-butyric acid

- Benzenebutanoic acid, 3-cyano-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (βR)-

- Benzenebutanoicacid, 3-cyano-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-

- Fmoc-(R)-3-amino-4-(3-cyanophenyl)-butyric acid

- Fmoc-3-cyano-D-beta-homophenylalanine

- FMOC-(R)-3-AMINO-4-(3-CYANOPHENYL)BUTANOIC ACID

- Fmoc-D-b-HoPhe(3-CN)-OH

- FMOC-D-PHE(3-CN)-(C*CH2)OH

- N-(9-FLUORENYLMETHOXYCARBONYL)-(R)-3-AMINO-4-(3-CYANOPHENYL)BUTANOIC ACID

- RARECHEM AK PT F020

- Fmoc-D-3-CN-β-Homo-Phe

- (3R)-4-(3-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

- PS-12307

- W18430

- AKOS016843790

- (betaR)-3-Cyano-beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid

- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoicacid

- (R)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(3-cyanophenyl)butanoic acid

- 269726-84-3

- AC-22190

- CS-0062067

- MFCD01860979

- DTXSID401142289

- Fmoc-(R)-3-Amino-4-(3-cyanophenyl)butyric acid

- (3R)-4-(3-cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid

- (I(2)R)-3-Cyano-I(2)-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid

- Fmoc-(R)-3-amino-4-(3-cyanophenyl)-butyric Acid

-

- MDL: MFCD01860979

- インチ: InChI=1S/C26H22N2O4/c27-15-18-7-5-6-17(12-18)13-19(14-25(29)30)28-26(31)32-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,19,24H,13-14,16H2,(H,28,31)(H,29,30)/t19-/m1/s1

- InChIKey: JCMKWCSZEZUIQG-LJQANCHMSA-N

- ほほえんだ: N#CC1=CC=CC(C[C@H](CC(O)=O)NC(OCC2C3=CC=CC=C3C4=CC=CC=C42)=O)=C1

計算された属性

- せいみつぶんしりょう: 426.15800

- どういたいしつりょう: 426.15795719g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 32

- 回転可能化学結合数: 9

- 複雑さ: 694

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 99.4Ų

じっけんとくせい

- PSA: 99.42000

- LogP: 4.87368

Fmoc-(R)-3-amino-4-(3-cyanophenyl)-butyric Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM124835-250mg |

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid |

269726-84-3 | 95% | 250mg |

$146 | 2024-07-28 | |

| eNovation Chemicals LLC | D770802-250mg |

FMOC-(R)-3-AMINO-4-(3-CYANO-PHENYL)-BUTYRIC ACID |

269726-84-3 | 95% | 250mg |

$155 | 2024-06-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NF437-50mg |

Fmoc-(R)-3-amino-4-(3-cyanophenyl)-butyric Acid |

269726-84-3 | 98% | 50mg |

342.0CNY | 2021-07-14 | |

| TRC | F026005-100mg |

Fmoc-(R)-3-amino-4-(3-cyanophenyl)-butyric Acid |

269726-84-3 | 100mg |

$ 385.00 | 2022-06-05 | ||

| Chemenu | CM124835-5g |

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid |

269726-84-3 | 95% | 5g |

$1234 | 2021-06-09 | |

| Alichem | A019117799-5g |

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid |

269726-84-3 | 95% | 5g |

$1372.80 | 2023-09-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F13540-250mg |

FMOC-(R)-3-AMINO-4-(3-CYANO-PHENYL)-BUTYRIC ACID |

269726-84-3 | 98% | 250mg |

¥732.0 | 2023-09-07 | |

| Chemenu | CM124835-5g |

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-cyanophenyl)butanoic acid |

269726-84-3 | 95% | 5g |

$1234 | 2022-09-29 | |

| abcr | AB166041-250 mg |

Fmoc-(R)-3-Amino-4-(3-cyano-phenyl)-butyric acid; . |

269726-84-3 | 250 mg |

€226.40 | 2023-07-20 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-294737A-250 mg |

Fmoc-3-cyano-D-beta-homophenylalanine, |

269726-84-3 | 250MG |

¥1,579.00 | 2023-07-11 |

Fmoc-(R)-3-amino-4-(3-cyanophenyl)-butyric Acid 関連文献

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

269726-84-3 (Fmoc-(R)-3-amino-4-(3-cyanophenyl)-butyric Acid) 関連製品

- 204384-69-0(Benzenebutanoic acid,4-(1,1-dimethylethoxy)-a-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (aS)-)

- 209252-16-4(Fmoc-d-β-homophenylalanine)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:269726-84-3)Fmoc-(R)-3-amino-4-(3-cyanophenyl)-butyric Acid

清らかである:99%

はかる:1g

価格 ($):271.0